molecular formula C10H21N B1462480 N-(cyclopropylmethyl)-4-methylpentan-2-amine CAS No. 1019507-35-7

N-(cyclopropylmethyl)-4-methylpentan-2-amine

Cat. No.: B1462480
CAS No.: 1019507-35-7
M. Wt: 155.28 g/mol
InChI Key: NJAQIWRGODUDDO-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-methylpentan-2-amine (CAS 1019507-35-7) is a chemical compound supplied for research and development purposes. This amine has a molecular formula of C 10 H 21 N and a molecular weight of 155.28 g/mol . As a specialist research chemical, this product is intended for use in controlled laboratory settings by qualified scientists. Its structural features, including the cyclopropylmethyl and 4-methylpentan-2-amine groups, may make it a subject of interest in various fields such as medicinal chemistry, pharmacology, and organic synthesis. Potential research applications could include investigating its physicochemical properties, exploring its reactivity as a synthetic intermediate, or studying its interactions with biological systems. Researchers are responsible for determining the compound's suitability for their specific experimental objectives. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. All necessary safety protocols must be followed when handling this compound. Please consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(2)6-9(3)11-7-10-4-5-10/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAQIWRGODUDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Using Cyclopropanealdehyde

One of the most direct and effective methods for preparing N-(cyclopropylmethyl)-4-methylpentan-2-amine involves reductive amination of the corresponding amine precursor with cyclopropanealdehyde. This method has been demonstrated in the synthesis of similar cyclopropylmethyl amines in medicinal chemistry research.

  • Procedure : The primary or secondary amine (such as 4-methylpentan-2-amine) is reacted with cyclopropanealdehyde under reductive amination conditions, typically using a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
  • Advantages : This approach allows for selective formation of the N-cyclopropylmethyl substituent without the need for protecting groups.
  • Example : In a study on related compounds, reductive amination was used after condensation of an intermediate amine with cyclopropanealdehyde, followed by protection or deprotection steps as needed to isolate the target amine.

Alkylation of Amines with Cyclopropylmethyl Halides

Another classical approach is the alkylation of a primary or secondary amine with cyclopropylmethyl halides (e.g., bromide or chloride).

  • Mechanism : Nucleophilic substitution where the amine nitrogen attacks the alkyl halide, forming the N-alkylated product.
  • Considerations : Requires control to avoid over-alkylation and side reactions such as elimination. Often performed under mild basic conditions.
  • Scalability : This method is scalable and commonly used in industrial settings for preparing N-alkyl amines.
  • Limitations : Steric hindrance from the 4-methylpentan-2-amine may reduce reaction rates; thus, catalysts or phase-transfer agents may be employed.

Protection and Deprotection Strategies

In multi-step syntheses involving sensitive functional groups, protection of amines or other reactive sites is common.

  • Protecting Groups : Boc (tert-butyloxycarbonyl) and Troc (2,2,2-trichloroethoxycarbonyl) groups are widely used.
  • Application : Protection of cyclopropylamine intermediates during synthesis to prevent side reactions, followed by deprotection to yield the free amine.
  • Example : In related synthetic sequences, the cyclopropylamine group was protected by Boc after reductive amination and deprotected under acidic conditions to furnish the target amine.

General Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Notes
1 Reductive amination Cyclopropanealdehyde, NaBH3CN or H2/Pd Forms N-cyclopropylmethyl substituent
2 Alkylation Cyclopropylmethyl halide, base (e.g., K2CO3) Direct N-alkylation of 4-methylpentan-2-amine
3 Iron-catalyzed amination Fe(acac)2, Sc(OTf)3, NaCl, CH2Cl2/HFIP Aminative difunctionalization of alkenes
4 Protection/deprotection Boc2O, HCl or Zn/acid Protects amine groups during synthesis

Research Findings and Optimization Data

From the iron-catalyzed amination study, key optimization parameters affecting yield include:

Entry Catalyst Solvent System Lewis Acid Yield (%) Notes
1 Fe(acac)2 CH2Cl2/HFIP (9:1) Sc(OTf)3 (7.5%) 62 Standard optimized conditions
2 Fe(acac)2 MeOH None 26 Lower yield, no Lewis acid
3 No Fe catalyst CH2Cl2/HFIP (9:1) Sc(OTf)3 0 No reaction without Fe
4 Fe(acac)2 CH2Cl2/MeOH (1:3) None 0 No Lewis acid, poor solvent mix

This data highlights the importance of catalyst, Lewis acid, and solvent choice in maximizing amination efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-methylpentan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amines with different functional groups.

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Can yield imines or nitriles using oxidizing agents such as potassium permanganate.
  • Reduction: Can produce primary amines with reducing agents like lithium aluminum hydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, leading to diverse substituted amines.

Chemistry

N-(cyclopropylmethyl)-4-methylpentan-2-amine serves as a versatile building block in organic synthesis. Its unique structural features make it suitable for creating complex organic molecules and pharmaceuticals. Researchers utilize it to explore new synthetic pathways and develop novel compounds with specific properties.

Biology

In biological research, this compound is investigated for its interactions with enzymes and receptors. Its structural characteristics allow it to serve as a model for studying enzyme inhibition and receptor binding mechanisms. This research is crucial for understanding biochemical pathways and developing new therapeutic agents.

Medicine

The compound is being explored for potential therapeutic applications. Its unique structure may confer specific biological activities, making it a candidate for drug development. Researchers are particularly interested in its efficacy as an inhibitor or modulator of certain biological targets, which could lead to advancements in treating various conditions.

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity allows it to participate in various chemical processes, contributing to the development of new materials and products.

Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesReactivity Characteristics
CyclopropylmethylamineLacks the 4-methylpentan-2-yl groupLess sterically hindered
4-Methylpentan-2-amineLacks the cyclopropylmethyl groupDifferent reactivity profile
N-MethylcyclopropylamineContains a methyl group instead of 4-methylpentan-2-ylDifferent steric and electronic effects

The presence of both cyclopropylmethyl and 4-methylpentan-2-yl groups in this compound confers distinct steric and electronic properties that enhance its utility in various applications.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was shown to effectively inhibit a specific enzyme involved in metabolic pathways. The structural analysis indicated that the compound's binding affinity was significantly influenced by its steric configuration, leading to insights into designing more effective inhibitors for therapeutic purposes.

Case Study 2: Drug Development

Another research initiative explored the compound's potential as a precursor for developing new pharmaceuticals. The study highlighted its ability to modify biological activity through structural variations, paving the way for synthesizing novel drug candidates targeting specific diseases.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-methylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and 4-methylpentan-2-yl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

4-Methylpentan-2-amine (DMBA/AMP Citrate)

  • Molecular formula : C₆H₁₅N.
  • Structure : Primary amine with a 4-methyl group on the pentan-2-amine backbone.
  • Key differences :
    • Lacks the cyclopropylmethyl substituent, resulting in lower molecular weight and reduced steric hindrance.
    • Applications: Used in neuroscience research and as a precursor in synthetic chemistry due to its simpler structure .
Property N-(cyclopropylmethyl)-4-methylpentan-2-amine 4-Methylpentan-2-amine
Molecular weight ~155.3 g/mol (estimated) 101.19 g/mol
Amine type Secondary Primary
Substituent effects Enhanced lipophilicity (cyclopropyl) Higher polarity

N-Methyl-4-phenylbutan-2-amine

  • Molecular formula : C₁₁H₁₇N.
  • Structure : Secondary amine with a phenyl group and methyl substituents.
  • Likely higher metabolic stability due to aromaticity but lower solubility in aqueous media .
Property This compound N-Methyl-4-phenylbutan-2-amine
Aromaticity Non-aromatic Aromatic (phenyl)
LogP (estimated) ~2.1 ~2.8

4-Methoxy-N-(1-methoxypropan-2-yl)-4-methylpentan-2-amine

  • Molecular formula: C₁₂H₂₆NO₂.
  • Structure : Secondary amine with methoxy and branched alkoxy substituents.
  • Key differences: Methoxy groups enhance polarity and hydrogen-bonding capacity compared to the cyclopropylmethyl group.
Property This compound 4-Methoxy-N-(1-methoxypropan-2-yl)-4-methylpentan-2-amine
Polar substituents None Two methoxy groups
Synthetic accessibility Likely moderate Complex (discontinued in commercial sources)

N-Substituted Tetrahydro-2H-pyran-4-amine Derivatives

  • Example compounds :
    • Ex. 13 : C₂₆H₃₈N₂O₂ (mass: 411.1).
    • Ex. 14 : C₂₅H₃₈N₂O₂ (mass: 399.2).
  • Key differences: Incorporate tetrahydro-2H-pyran rings and bulky substituents (e.g., isopropyl, phenyl).
Property This compound Tetrahydro-2H-pyran-4-amine Derivatives
Ring system Cyclopropane Tetrahydro-2H-pyran
Molecular weight range ~155 g/mol 399–411 g/mol

Biological Activity

N-(cyclopropylmethyl)-4-methylpentan-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound this compound features a cyclopropylmethyl group attached to a pentan-2-amine backbone. Its structural characteristics suggest potential interactions with biological targets, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including anticancer effects and neuroprotective properties. The following sections detail specific findings related to the biological activity of this compound.

1. Anticancer Activity

Studies have demonstrated that aminated derivatives within the cyclopropyl framework can significantly inhibit cancer cell proliferation. For instance, aminated (cyclopropylmethyl)phosphonates have shown promising results against pancreatic cancer cells, with IC50 values around 45 µM for certain derivatives . The incorporation of amine groups enhances the anticancer properties, suggesting that this compound could exhibit similar effects.

Table 1: Anticancer Activity of Cyclopropylmethyl Compounds

CompoundCancer TypeIC50 (µM)
Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonatePancreatic Cancer45
This compoundPotential (Hypothetical)TBD

2. Neuropharmacological Effects

In addition to anticancer properties, compounds with similar structures have been evaluated for their neuropharmacological effects. Research indicates that cyclopropyl-containing amines can modulate neurotransmitter systems, potentially providing therapeutic benefits in conditions like epilepsy and anxiety disorders. For example, analogs of cyclopropylamines have shown efficacy in reducing seizure activity in animal models .

Case Study: Seizure Activity Reduction

A study investigated the effect of various cyclopropyl derivatives on seizure models, demonstrating that specific modifications led to enhanced protective effects against induced seizures. The most active compounds reduced seizure-induced behavior significantly compared to controls .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer cell proliferation and neurochemical signaling pathways.

Potential Mechanisms Include:

  • Inhibition of Cancer Cell Growth: Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Modulation of Neurotransmitter Release: By affecting neurotransmitter systems, these compounds may alter neuronal excitability and provide neuroprotective effects.

Future Directions

Given the promising preliminary data regarding the biological activity of this compound, further research is warranted. Future studies should focus on:

  • In Vivo Studies: Evaluating the efficacy and safety profile in animal models.
  • Mechanistic Studies: Understanding the detailed biochemical pathways involved in its action.
  • Clinical Trials: If preclinical studies yield positive results, advancing to human trials will be crucial for assessing therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-4-methylpentan-2-amine, and how do reaction conditions influence yields?

The synthesis of compounds with cyclopropylmethyl groups often involves nucleophilic substitution or condensation reactions. For example:

  • Stepwise alkylation : Reacting 4-methylpentan-2-amine with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride) in the presence of a base (e.g., NaH or K₂CO₃) in solvents like dichloromethane or toluene. Yields can vary based on steric hindrance from the cyclopropyl group .
  • Purification : Use TLC for monitoring and column chromatography for isolation, as demonstrated in analogous syntheses of N-(cyclopropylmethyl)-containing benzamides .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (e.g., δ 1.42–1.27 ppm for cyclopropyl CH₂ groups) and ¹³C-NMR to resolve methyl and cyclopropyl signals .
  • LCMS : Confirm molecular weight (e.g., calculated mass: 517.1; observed mass: 517.1 for related compounds) and detect impurities .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization .

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste disposal : Follow institutional guidelines for amine-containing hazardous waste, as recommended for structurally similar amines like 4-methylpentan-2-amine .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s stability and reactivity in catalytic reactions?

The cyclopropylmethyl group introduces steric and electronic effects:

  • Steric hindrance : May slow nucleophilic substitution due to the rigid cyclopropane ring, as seen in N-(cyclopropylmethyl)-4-fluoro-2-methylaniline syntheses .
  • Electronic effects : The strained cyclopropane ring can enhance electrophilicity in certain contexts, affecting reaction pathways .
  • Experimental validation : Compare kinetic data (e.g., reaction rates) with non-cyclopropyl analogs to quantify these effects.

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Cross-validation : Use multiple techniques (e.g., NMR, LCMS, IR) to confirm functional groups. For instance, LCMS can resolve ambiguities in NMR assignments caused by overlapping signals .
  • Computational modeling : Compare experimental ¹H-NMR shifts with density functional theory (DFT)-predicted values for cyclopropyl-containing structures .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Stepwise optimization : Adjust bases (e.g., NaOH vs. Et₃N) and temperatures. For example, using Et₃N increased yields to 95% in a related benzamide synthesis .

  • Catalytic additives : Explore phase-transfer catalysts or iodide salts to enhance cyclopropylmethyl halide reactivity .

  • Table: Yield Optimization Parameters

    ParameterEffect on YieldExample from Literature
    Base (NaOH vs. Et₃N)+20–30%
    Solvent polarity±10%
    Reaction time+15% at 24h

Q. What are the potential biological or pharmacological applications of this compound, based on structural analogs?

  • Pesticide derivatives : Cyclopropylmethyl groups in meta-diamide compounds show insecticidal activity (e.g., 100% mortality in Plutella xylostella at 1 mg/L) .
  • Neurological studies : Cyclopropylamines are explored as MAO inhibitors; test enzyme inhibition assays using standardized protocols .

Q. How does the methylpentan-2-amine backbone affect solubility and bioavailability?

  • Lipophilicity : The branched methylpentan-2-amine increases logP compared to linear chains, impacting membrane permeability.
  • Experimental approach : Measure partition coefficients (octanol/water) and compare with analogs like N-methylpentan-2-amine .

Methodological Guidelines

  • Synthetic reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability .
  • Data interpretation : Use PubChem or ChemIDplus for spectral reference data, avoiding non-peer-reviewed sources .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyclopropylmethyl)-4-methylpentan-2-amine
Reactant of Route 2
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N-(cyclopropylmethyl)-4-methylpentan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.